2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step might involve the reaction of 4-chloro-2-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-propan-2-yloxyaniline under suitable conditions to form the desired amide compound. This step often requires the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy moiety.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chloro group on the phenoxy ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Industry
Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its functional groups that can participate in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-(4-chloro-2-methylphenoxy)-N-(4-ethoxyphenyl)propanamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide lies in its specific functional groups, which can impart distinct chemical and biological properties. The presence of the propan-2-yloxy group, for example, might influence its solubility, reactivity, or interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-12(2)23-17-8-6-16(7-9-17)21-19(22)14(4)24-18-10-5-15(20)11-13(18)3/h5-12,14H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXGAFIHKWNYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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